molecular formula C6H4BrF3N2OS B13667238 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine

5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13667238
M. Wt: 289.08 g/mol
InChI Key: CTZFBZTXRVXUAX-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3BrF3N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, trifluoromethyl, and methylsulfinyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and ligands in the presence of bases like potassium phosphate.

Major Products

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine and methylsulfinyl groups can form specific interactions with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyrimidine: Lacks the methylsulfinyl group, making it less versatile in certain reactions.

    2-(Methylsulfinyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, limiting its use in substitution reactions.

    5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine: Contains a methylthio group instead of methylsulfinyl, affecting its reactivity and stability.

Uniqueness

5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, trifluoromethyl, and methylsulfinyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C6H4BrF3N2OS

Molecular Weight

289.08 g/mol

IUPAC Name

5-bromo-2-methylsulfinyl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2OS/c1-14(13)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3

InChI Key

CTZFBZTXRVXUAX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C(=N1)C(F)(F)F)Br

Origin of Product

United States

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